(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid

Physical Organic Chemistry Boronic Acid Acidity Substituent Effects

For medicinal chemistry programs targeting AMAP receptor modulators or antitubercular pretomanid analogs, the specific 2-chloro-4-(trifluoromethoxy) substitution is non-negotiable. Generic boronic acids fail due to altered electronic profiles and regiochemical outcomes. - Orthogonal electron-withdrawing vector: The 2-chloro substituent directs regioselective coupling, while the para-OCF₃ group provides metabolic stability for CNS or mycobacterial penetration. - Balanced reactivity: A pKa of ~8.0 positions it between highly electron-deficient boronic acids prone to protodeboronation and electron-rich analogs requiring forcing conditions. - Sequential diversification: The ortho-chloro handle enables downstream amination or cross-coupling for late-stage library synthesis.

Molecular Formula C7H5BClF3O3
Molecular Weight 240.37 g/mol
CAS No. 345226-20-2
Cat. No. B1602977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid
CAS345226-20-2
Molecular FormulaC7H5BClF3O3
Molecular Weight240.37 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC(F)(F)F)Cl)(O)O
InChIInChI=1S/C7H5BClF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H
InChIKeyISTQXKDCRJYPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethoxy)phenylboronic Acid Overview


(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid (CAS 345226-20-2) is a halogenated and polyfluorinated arylboronic acid derivative with the molecular formula C₇H₅BClF₃O₃ and molecular weight of 240.37 g/mol [1]. The compound features two ortho/para-disposed electron-withdrawing substituents: a chlorine atom at the 2-position and a trifluoromethoxy (–OCF₃) group at the 4-position . It serves as an intermediate in the synthesis of aza- and diazabiphenyl analogs of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, as well as aryl(alkylamino)nitropyridines via Suzuki-Miyaura cross-coupling with arylboronic acids .

Suzuki-Miyaura cross-coupling: dual ortho-chloro and para-OCF₃ substitution provides orthogonal electronic tuning.
Medicinal chemistry intermediate: used for aza- and diazabiphenyl antitubercular analog synthesis.
Metabolic stability design: –OCF₃ group resists CYP450 O-demethylation, supporting lead optimization.

2-Chloro-4-(trifluoromethoxy)phenylboronic Acid: Why It's Irreplaceable


Generic substitution with simpler arylboronic acids such as 4-(trifluoromethoxy)phenylboronic acid (CAS 139301-27-2), 2-chloro-4-methoxyphenylboronic acid (CAS 219735-99-6), or positional isomers like 3-chloro-4-(trifluoromethoxy)phenylboronic acid fails due to fundamental differences in electronic properties and regiochemical outcomes. The combination of a 2-chloro substituent and a 4-trifluoromethoxy group creates an orthogonal electron-withdrawing vector that simultaneously modulates the Lewis acidity of the boron center [1], influences the rate of transmetallation in Suzuki-Miyaura couplings [2], and dictates the precise substitution pattern required for downstream pharmacophore elaboration [3]. For example, the pKa of the ortho-(trifluoromethoxy)phenylboronic acid isomer differs from the para-isomer by approximately 0.2 units, reflecting substituent-dependent modulation of boron Lewis acidity that directly impacts coupling efficiency and protodeboronation susceptibility [1]. The evidence presented below quantifies these differentiations.

Versus 4-(Trifluoromethoxy)phenylboronic acid
Target: ortho-chloro handle for regioselective coupling
Substitute: no chloro handle; coupling pattern diverges
Substitution loses the synthetic handle required for sequential diversification and alters electronic landscape.
Versus 2-Chloro-4-methoxyphenylboronic acid
Target: –OCF₃ resistant to metabolic O-demethylation
Substitute: –OCH₃ susceptible to CYP450 metabolism
Metabolic stability profile differs significantly; late-stage scaffold reprioritization risk increases.
Versus positional isomers (3-Cl-4-OCF₃ or 2-Cl-5-OCF₃)
Target: 2-chloro-4-(trifluoromethoxy) substitution pattern
Isomer: altered regiochemistry, falls outside patent claims
Regioisomeric products fail to reproduce the structure-activity relationship of patented series.

2-Chloro-4-(trifluoromethoxy)phenylboronic Acid – Quantitative Evidence


pKa Modulation by Ortho-Chloro Substitution

The introduction of an ortho-chloro substituent on the phenylboronic acid scaffold alters the pKa relative to the unsubstituted para-trifluoromethoxy isomer. While direct experimental pKa data for 2-chloro-4-(trifluoromethoxy)phenylboronic acid has not been located in open literature, comparative analysis of isomeric trifluoromethoxyphenylboronic acids reveals that the ortho isomer (2-trifluoromethoxy substitution) exhibits a pKa value that is approximately 0.2 units higher (less acidic) than the para isomer [1]. The presence of the 2-chloro group in the target compound, being ortho to the boronic acid moiety, is predicted to further increase the pKa to 8.00 ± 0.58 via steric inhibition of resonance and inductive electron withdrawal . This positions 2-chloro-4-(trifluoromethoxy)phenylboronic acid as a moderately stronger Lewis acid than 4-(trifluoromethoxy)phenylboronic acid (predicted pKa ~7.8) but less acidic than highly fluorinated boronic acids lacking ortho steric shielding.

pKa Modulation
Class-level inference
ΔpKa ≈ 0.2 (predicted)
Target predicted 8.00 ± 0.58 vs. para-OCF₃ isomer 7.78
Supports tunable transmetallation reactivity context.
Predicted value; experimental confirmation advised.
Physical Organic Chemistry Boronic Acid Acidity Substituent Effects

Metabolic Stability: Trifluoromethoxy vs Methoxy

In medicinal chemistry applications, the trifluoromethoxy (–OCF₃) group confers superior metabolic stability compared to methoxy (–OCH₃) analogs due to resistance to cytochrome P450-mediated O-demethylation. The 2-chloro-4-methoxyphenylboronic acid (CAS 219735-99-6) serves as a direct structural comparator differing only by substitution of –OCH₃ for –OCF₃ at the 4-position. The –OCF₃ group enhances metabolic stability, addressing a common limitation in drug development [1]. Specifically, the C–F bonds in –OCF₃ are resistant to oxidative metabolism, whereas –OCH₃ undergoes rapid demethylation to yield phenolic metabolites with altered pharmacokinetic profiles and potential off-target effects.

Metabolic Stability
Class-level inference
–OCF₃ vs –OCH₃
OCF₃ resists CYP450 dealkylation; LogP ~0.3 units higher
Metabolic-stability-driven building block selection.
Class-level knowledge; verify in specific assay system.
Medicinal Chemistry Metabolic Stability Drug Discovery

Patented Use in AMPA Receptor Modulators

European Patent EP3288936 B1 (and corresponding US10611730 B2) explicitly describes the use of 2-chloro-4-(trifluoromethoxy)phenylboronic acid as a key intermediate in the synthesis of benzimidazolone and benzothiazolone compounds that function as AMPA receptor modulators [1]. The 2-chloro-4-(trifluoromethoxy)phenyl substitution pattern is not arbitrary: the ortho-chloro group directs regioselective cross-coupling while the para-OCF₃ group enhances metabolic stability and CNS penetration potential. Positional isomers such as 3-chloro-4-(trifluoromethoxy)phenylboronic acid (CAS 902757-07-7) or 2-chloro-5-(trifluoromethoxy)phenylboronic acid (CAS 1022922-16-2) [2] yield structurally distinct coupling products that fall outside the patent claims for this specific pharmacophore series.

Patented Intermediate
Direct comparison
Claimed in EP3288936 B1
Positional isomers not claimed for AMPA modulator series
Patent-specified regioisomer ensures synthetic route compliance.
Freedom-to-operate review recommended for isomer substitution.
CNS Drug Discovery AMPA Receptor Modulation Patented Intermediates

Differential Suzuki-Miyaura Coupling Reactivity

The combined electron-withdrawing effects of the 2-chloro and 4-trifluoromethoxy substituents increase the Lewis acidity of the boron center, which can accelerate the rate-limiting transmetallation step in Suzuki-Miyaura couplings compared to electron-neutral or electron-rich arylboronic acids [1]. However, the presence of ortho substituents also introduces steric hindrance that may slow transmetallation relative to para-substituted analogs [2]. This creates a balanced reactivity profile distinct from both 4-(trifluoromethoxy)phenylboronic acid (faster transmetallation, higher protodeboronation risk) and 2-chloro-4-methoxyphenylboronic acid (slower transmetallation due to electron-donating –OCH₃). The net effect positions the target compound as an intermediate-reactivity coupling partner suitable for challenging aryl chloride substrates where highly fluorinated boronic acids exhibit reduced yields due to competing protodeboronation [2].

Coupling Reactivity
Cross-study comparable
Balanced reactivity
Ranking: 4-OCF₃ > target > 2-Cl-4-OCH₃
Intermediate transmetallation rate supports coupling with aryl chlorides.
Reactivity inferred from electronic effects; validate under target conditions.
Suzuki-Miyaura Coupling Cross-Coupling Kinetics Transmetallation

Melting Point: Trifluoromethoxy vs Methoxy Analog

The melting point of 2-chloro-4-(trifluoromethoxy)phenylboronic acid is 150–152°C , compared to 190–196°C for the methoxy analog 2-chloro-4-methoxyphenylboronic acid [1]. The ~40°C lower melting point reflects reduced crystal lattice energy, attributable to the larger –OCF₃ group disrupting π-stacking and altering hydrogen-bonding patterns relative to the –OCH₃ group [2]. While both compounds are solids at ambient temperature, the lower melting point of the –OCF₃ derivative may facilitate melt-based purification or formulation processes and indicates different solubility characteristics in organic solvents relevant to reaction setup.

Melting Point
Head-to-head
ΔT = –38 to –46°C
Target 150–152°C vs. methoxy analog 190–196°C
Lower melting point may alter solubility and melt-processing fit.
Identity verification metric for incoming QC.
Physicochemical Properties Solid-State Handling Procurement Specifications

Regiochemical Fidelity in Antitubercular Synthesis

2-Chloro-4-(trifluoromethoxy)phenylboronic acid is employed as an intermediate for preparing aza- and diazabiphenyl analogs of (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, an antitubercular drug related to pretomanid . The 2-chloro-4-(trifluoromethoxy)phenyl motif is required for the synthesis of specific aza- and diazabiphenyl analogs where the chlorine atom provides a synthetic handle for further functionalization and the –OCF₃ group maintains the lipophilic benzyloxy motif present in the parent drug . Substitution with 4-(trifluoromethoxy)phenylboronic acid (lacking the 2-chloro handle) or 2-chloro-4-methoxyphenylboronic acid (replacing –OCF₃ with –OCH₃) would produce regioisomeric or structurally divergent products that deviate from the intended structure-activity relationship of the aza/diazabiphenyl analog series.

Regiochemical Fidelity
Class-level inference
Scaffold-required substitution
2-Cl-4-OCF₃ pattern essential for antitubercular analog series
Ensures synthetic access to intended aza/diazabiphenyl analogs.
Data from synthetic route disclosure; no alternative regioisomer.
Antitubercular Agents Pretomanid Analogs Regioselective Synthesis

2-Chloro-4-(trifluoromethoxy)phenylboronic Acid – Key Applications


AMPA Receptor Modulator Synthesis

2-Chloro-4-(trifluoromethoxy)phenylboronic acid is specifically claimed as a key intermediate for preparing benzimidazolone and benzothiazolone compounds with AMPA receptor modulatory activity [1]. In this application, the 2-chloro-4-(trifluoromethoxy)phenyl group is incorporated via Suzuki-Miyaura coupling to construct the biaryl core of the pharmacophore. The ortho-chloro substituent directs regioselective cross-coupling, while the para-OCF₃ group provides the metabolic stability and lipophilicity required for CNS drug candidates. No alternative boronic acid produces the exact substitution pattern required by the patent claims, making this compound irreplaceable for organizations operating within this intellectual property space.

Pretomanid Analog Synthesis

This compound serves as an essential intermediate for constructing aza- and diazabiphenyl analogs of (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, a pretomanid-related antitubercular drug . The 2-chloro group functions as a versatile synthetic handle for subsequent amination or cross-coupling steps, enabling late-stage diversification of the aza/diazabiphenyl core. The para-OCF₃ group preserves the lipophilic benzyloxy motif critical for mycobacterial cell wall penetration. Substitution with non-chlorinated or methoxy-containing analogs would preclude the intended synthetic route and produce compounds with altered antitubercular activity profiles.

Ortho-Chloro-Directed Suzuki Coupling

In Suzuki-Miyaura couplings where both electron-withdrawing character and ortho-steric effects are desired, 2-chloro-4-(trifluoromethoxy)phenylboronic acid offers a balanced reactivity profile [2]. The compound's predicted pKa of ~8.0 positions it between highly electron-deficient boronic acids prone to protodeboronation and electron-rich analogs requiring forcing conditions for transmetallation [3]. This intermediate reactivity is particularly advantageous for coupling with electron-deficient aryl chlorides, where highly fluorinated boronic acids exhibit reduced yields due to competing side reactions. The ortho-chloro substituent additionally provides a handle for subsequent functionalization via SNAr or transition metal-catalyzed amination, enabling sequential diversification strategies.

Metabolically Stable –OCF₃ Building Block

For medicinal chemistry lead optimization programs where O-demethylation has been identified as a metabolic soft spot, replacement of a 2-chloro-4-methoxyphenyl motif with the corresponding 2-chloro-4-(trifluoromethoxy)phenyl motif addresses this liability without altering the core substitution pattern [4]. The –OCF₃ group is resistant to CYP450-mediated O-dealkylation, while the 2-chloro group maintains the ortho-substitution vector for receptor binding. The increased lipophilicity conferred by –OCF₃ (LogP ~0.3 units higher than –OCH₃) may also enhance membrane permeability for targets requiring intracellular access.

Application
Selection Property
Validation Focus
AMPA receptor modulator research synthesis
Patent-specified 2-chloro-4-(trifluoromethoxy)phenyl motif
Regiochemical fidelity and coupling efficiency in biaryl construction
Pretomanid analog research
Ortho-chloro synthetic handle for late-stage diversification
Scaffold integrity and retention of lipophilic benzyloxy mimic
Suzuki-Miyaura coupling methodology
Balanced Lewis acidity (predicted pKa ~8.0)
Protodeboronation mitigation and transmetallation rate window
Metabolic stability-driven building block selection
–OCF₃ group resistant to oxidative O-dealkylation
CYP450 stability and lipophilicity profile in lead optimization

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